molecular formula C14H12ClNO3S B1621850 Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate CAS No. 648859-85-2

Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate

Cat. No. B1621850
M. Wt: 309.8 g/mol
InChI Key: YOVSCTKBQMYDQN-UHFFFAOYSA-N
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Description

“Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate” is a chemical compound with the molecular formula C14H12ClNO3S . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12ClNO3S/c1-19-14(18)11-5-6-20-13(11)16-12(17)10-4-2-3-9(7-10)8-15/h2-7H,8H2,1H3,(H,16,17) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 309.77 . It is a solid at room temperature .

Scientific Research Applications

Crystal Structure Analysis

One study focused on the crystal structure of a closely related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, highlighting its composition of a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The study showed that the crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, demonstrating the compound's potential utility in crystallography and materials science (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2004).

Organic Synthesis and Chemical Reactions

Research has been conducted on the synthesis and reactions of related thiophene derivatives, including their use in creating mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. This showcases the compound's relevance in synthetic organic chemistry for developing new methodologies and reactions (C. Corral, J. Lissavetzky, 1984).

Medicinal Chemistry and Pharmacology

Thiophene derivatives, including those structurally similar to Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate, have been studied for their potential as allosteric enhancers at human A(1) adenosine receptors. Such compounds show promise in the development of new therapeutic agents targeting adenosine receptors for various medical conditions (C. E. Tranberg, Andrea Zickgraf, B. Giunta, et al., 2002).

Environmental Science and Materials Chemistry

Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylates have been investigated for their luminescence sensing capabilities and potential in pesticide removal. This application is particularly relevant for environmental monitoring and remediation, highlighting the versatile use of thiophene derivatives in creating functional materials for sustainability (Yang Zhao, Xiaoyue Xu, Ling-Feng Qiu, et al., 2017).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302+H312+H332;H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . Precautionary statements include P271;P260;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

As this compound is used in proteomics research , future directions could involve further exploration of its biological activity and potential applications in medicinal chemistry.

properties

IUPAC Name

methyl 2-[[3-(chloromethyl)benzoyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-19-14(18)11-5-6-20-13(11)16-12(17)10-4-2-3-9(7-10)8-15/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVSCTKBQMYDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380611
Record name Methyl 2-[3-(chloromethyl)benzamido]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate

CAS RN

648859-85-2
Record name Methyl 2-[3-(chloromethyl)benzamido]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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